Isomurralonginol acetate

Description

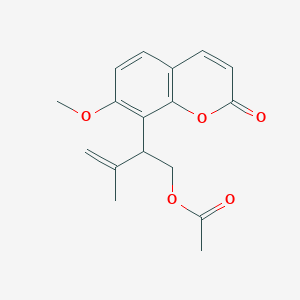

Structure

3D Structure

Properties

IUPAC Name |

[2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-10(2)13(9-21-11(3)18)16-14(20-4)7-5-12-6-8-15(19)22-17(12)16/h5-8,13H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRYZFDEVYMOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC(=O)C)C1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Isomurralonginol Acetate in Murraya exotica: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murraya exotica, a plant species belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, particularly coumarins.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1] Among the numerous coumarins isolated from M. exotica is isomurralonginol acetate, a prenylated coumarin derivative.[2] Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, details representative experimental protocols for pathway elucidation, and presents visualizations of the key metabolic routes.

Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Murraya exotica has not been fully elucidated experimentally, a putative pathway can be constructed based on the established general biosynthesis of coumarins and isoprenoids in plants. The pathway can be conceptually divided into three main stages:

-

Formation of the Coumarin Core via the Phenylpropanoid Pathway.

-

Synthesis of the Isoprenoid Precursor via the Mevalonate (MVA) and/or Methylerythritol Phosphate (MEP) Pathway.

-

Assembly and Modification of the Final Molecule.

Phenylpropanoid Pathway to the Coumarin Nucleus

The biosynthesis of the basic coumarin structure begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions in the phenylpropanoid pathway.

-

Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

-

Step 2: Hydroxylation. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.

-

Step 3: Ortho-hydroxylation. A key step in coumarin biosynthesis is the 2-hydroxylation of a cinnamic acid derivative. In the case of umbelliferone, a common coumarin precursor, this involves the ortho-hydroxylation of p-coumaric acid.

-

Step 4: Lactonization. The resulting 2,4-dihydroxycinnamic acid undergoes a trans/cis isomerization of the side chain, followed by spontaneous or enzyme-catalyzed lactonization to form the coumarin ring system of umbelliferone.

Isoprenoid Precursor Biosynthesis

The isoprenoid side chain of this compound is derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants synthesize these precursors through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

-

MVA Pathway: Starts from acetyl-CoA and proceeds through mevalonic acid to produce IPP.

-

MEP Pathway: Utilizes pyruvate and glyceraldehyde-3-phosphate to generate IPP and DMAPP.

IPP and DMAPP are then condensed to form larger prenyl diphosphates, such as geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15).

Proposed Assembly and Modification of this compound

The final steps in the biosynthesis of this compound involve the coupling of the coumarin and isoprenoid moieties, followed by a series of modifications. Based on the structure elucidated by Ito and Furukawa (1987), this compound is a derivative of 7-methoxycoumarin with a modified geranyl side chain attached at the 8-position.

-

Step 5: Prenylation of the Coumarin Core. A prenyltransferase (PT) catalyzes the attachment of a geranyl group from GPP to the 8-position of a 7-hydroxy or 7-methoxycoumarin precursor.

-

Step 6: Hydroxylation and Cyclization of the Prenyl Side Chain. The geranyl side chain undergoes a series of enzymatic modifications, likely involving cytochrome P450 monooxygenases, to introduce hydroxyl groups and form a cyclic ether structure, resulting in the "isomurralonginol" core.

-

Step 7: Acetylation. Finally, an acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to a hydroxyl group on the modified prenyl side chain to yield this compound.

Quantitative Data

Currently, there is no quantitative data available in the scientific literature regarding the specific activity of enzymes or the concentration of intermediates in the biosynthetic pathway of this compound in Murraya exotica. Further research, including enzyme assays and metabolic profiling, is required to generate such data.

Representative Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be essential in confirming the proposed pathway.

Protocol 1: Isolation and Characterization of Putative Biosynthetic Enzymes

Objective: To isolate and functionally characterize enzymes such as prenyltransferases and cytochrome P450s involved in the biosynthesis of this compound.

Methodology:

-

Protein Extraction:

-

Flash-freeze fresh young leaves or roots of Murraya exotica in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to remove cell debris.

-

For membrane-bound enzymes like P450s and some prenyltransferases, further ultracentrifugation of the supernatant at 100,000 x g for 1 hour is required to pellet the microsomal fraction. The pellet is then resuspended in a suitable buffer.

-

-

Enzyme Assay (Example: Prenyltransferase):

-

Prepare a reaction mixture containing the protein extract (or purified enzyme), the coumarin substrate (e.g., umbelliferone), the prenyl donor (e.g., geranyl pyrophosphate), and a divalent cation (e.g., MgCl2) in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Centrifuge to separate the phases and collect the organic layer.

-

Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of the expected prenylated coumarin.

-

-

Enzyme Purification:

-

Subject the protein extract to a series of chromatographic steps, such as ammonium sulfate precipitation, followed by anion-exchange, hydrophobic interaction, and size-exclusion chromatography.

-

Monitor the enzyme activity in the fractions at each step to track the purification progress.

-

Protocol 2: Gene Identification and Heterologous Expression

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function through expression in a heterologous host.

Methodology:

-

Transcriptome Sequencing:

-

Extract total RNA from Murraya exotica tissues actively producing this compound.

-

Perform transcriptome sequencing (RNA-seq) to generate a comprehensive library of expressed genes.

-

Identify candidate genes for PAL, C4H, prenyltransferases, cytochrome P450s, and acetyltransferases based on sequence homology to known genes from other plant species.

-

-

Gene Cloning and Vector Construction:

-

Design primers based on the candidate gene sequences and amplify the full-length coding sequences using PCR.

-

Clone the amplified genes into an appropriate expression vector (e.g., for yeast or E. coli).

-

-

Heterologous Expression and Functional Verification:

-

Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae).

-

Culture the transformed host and induce gene expression.

-

Provide the putative substrate to the culture (e.g., umbelliferone for a prenyltransferase-expressing yeast strain).

-

Extract the metabolites from the culture medium and/or cells and analyze for the presence of the expected product by LC-MS.

-

Conclusion

The biosynthesis of this compound in Murraya exotica is a complex process that integrates the phenylpropanoid and isoprenoid pathways. While a putative pathway can be proposed, further research is necessary to identify and characterize the specific enzymes and intermediates involved. The experimental protocols outlined in this guide provide a framework for future studies aimed at fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for its sustainable production and exploitation in drug discovery and development.

References

Physical and chemical properties of Isomurralonginol acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurralonginol acetate is a naturally occurring coumarin, a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structure, and available experimental data. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound has been isolated from the leaves of Murraya exotica, a plant belonging to the Rutaceae family.[1][2] While extensive experimental data on its physical properties are limited in publicly accessible literature, some key characteristics have been reported or predicted.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₅ | [1][2] |

| Molecular Weight | 302.32 g/mol | [1][2] |

| Predicted Boiling Point | 447.8 ± 45.0 °C | [1] |

| Predicted Density | 1.182 ± 0.06 g/cm³ | [1] |

| Physical Form | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| CAS Number | 139115-59-6 | [1] |

Experimental Protocols

Isolation of this compound from Murraya exotica

References

In-depth Technical Guide: Isomurralonginol Acetate (CAS No. 139115-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurralonginol acetate, with the Chemical Abstracts Service (CAS) number 139115-59-6, is a naturally occurring coumarin. It is classified as a secondary metabolite found in the plant species Murraya exotica, a member of the Rutaceae family. First isolated and characterized by Ito and Furukawa in 1987, this compound is a subject of interest within the field of natural product chemistry and drug discovery due to the well-documented diverse biological activities of the coumarin class of compounds. This guide provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 139115-59-6 | Generic |

| Molecular Formula | C₁₇H₁₈O₅ | Generic |

| Molecular Weight | 302.32 g/mol | Generic |

| Chemical Name | 8-[1-[(acetyloxy)methyl]-2-methyl-2-propen-1-yl]-7-methoxy-2H-1-benzopyran-2-one | Generic |

| Class | Coumarin | Generic |

| Natural Source | Murraya exotica | [1] |

Synthesis and Isolation

Isolation from Natural Sources

This compound is a natural product isolated from the leaves of Murraya exotica. The general methodology for the isolation of coumarins from this plant involves the following steps:

Experimental Protocol: General Isolation of Coumarins from Murraya exotica

-

Extraction: Air-dried and powdered leaves of Murraya exotica are subjected to extraction with a suitable organic solvent, such as ethanol or a mixture of petroleum ether and ethyl acetate.

-

Fractionation: The crude extract is then concentrated under vacuum and subjected to column chromatography over silica gel.

-

Elution: A gradient elution is typically employed, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity.

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography or other techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

Chemical Synthesis

To date, a specific chemical synthesis route for this compound has not been reported in the scientific literature. The synthesis of coumarin derivatives can be complex, often involving multi-step reactions to construct the core coumarin scaffold and introduce the desired functional groups.

Biological Activity and Pharmacological Potential

The biological activity of this compound has not been extensively studied experimentally. However, preliminary computational studies suggest potential bioactivities.

Monoamine Oxidase B (MAO-B) Inhibition: A Computational Perspective

A molecular docking and pharmacophore modeling study was conducted on a series of 32 coumarins isolated from Murraya exotica, including this compound, to predict their inhibitory potential against monoamine oxidase B (MAO-B).[2] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

In this computational screening, this compound showed a "Fit Value" in the pharmacophore model, suggesting it may interact with the active site of the MAO-B enzyme.[2] However, it is crucial to note that this is a predictive result, and experimental validation with quantitative data, such as an IC₅₀ value, is not yet available.

Future Directions

The current body of knowledge on this compound is limited, presenting several opportunities for future research:

-

Biological Screening: A comprehensive biological screening of pure this compound is warranted to experimentally determine its pharmacological activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, which are common for coumarin compounds.

-

Enzyme Inhibition Assays: Experimental validation of the predicted MAO-B inhibitory activity is a critical next step. Determining the IC₅₀ value and the mode of inhibition would provide valuable insights into its therapeutic potential.

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Should significant biological activity be confirmed, further studies to elucidate the underlying molecular mechanisms and signaling pathways would be essential for its development as a potential therapeutic agent.

Conclusion

This compound is a natural coumarin with a defined chemical structure, isolated from Murraya exotica. While computational studies suggest its potential as a MAO-B inhibitor, there is a significant lack of experimental data on its biological activities and pharmacological properties. This technical guide highlights the current knowledge gaps and underscores the need for further research to unlock the full therapeutic potential of this natural product. The information provided herein serves as a foundational resource for researchers and scientists interested in the exploration and development of novel coumarin-based therapeutics.

References

An Overview of the Potential Pharmacological Activities of Isomurralonginol Acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing specific pharmacological data, experimental protocols, or established signaling pathways for Isomurralonginol acetate is not available at the time of this writing. This document, therefore, presents a technical guide based on the known activities of structurally related compounds, namely coumarins isolated from the Murraya plant genus. The information herein is intended to serve as a foundation for future research into this specific molecule.

Introduction

This compound, as suggested by its nomenclature, is likely a derivative of the coumarin murralongin, a natural product found in plants of the Murraya genus (family Rutaceae). The Murraya genus is a well-documented source of bioactive compounds, with coumarins and carbazole alkaloids being among the most studied for their diverse pharmacological effects. This guide will explore the potential pharmacological activities of this compound by summarizing the established bioactivities of coumarins from Murraya species.

Potential Pharmacological Activities of Murraya Coumarins

Coumarins isolated from various Murraya species have been reported to exhibit a range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.

Anti-inflammatory Activity

Several coumarins from Murraya have been shown to possess anti-inflammatory properties. The proposed mechanisms often involve the modulation of key inflammatory mediators.

Anticancer Activity

The cytotoxic and antiproliferative effects of Murraya coumarins against various cancer cell lines are documented. The mechanisms are often linked to the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Selected Pharmacological Activities of Coumarins from Murraya Species

| Compound | Plant Source | Pharmacological Activity | Model System | Quantitative Data (IC₅₀/EC₅₀) |

| Murrangatin | M. paniculata | Anti-inflammatory | Carrageenan-induced paw edema (rat) | 50 mg/kg, 48.2% inhibition |

| Yuehgesin A | M. paniculata | Cytotoxicity | P-388, KB, HT-29, A549 cell lines | ED₅₀: 2.1, 2.8, 3.5, 4.1 µg/mL |

| Omphalocarpinol | M. omphalocarpa | Antiplatelet Aggregation | Rabbit platelets (induced by arachidonic acid) | IC₅₀: 25.4 µM |

| Mexoticin | M. paniculata | Antimicrobial | Bacillus subtilis, Staphylococcus aureus | MIC: 50 µg/mL |

Note: This table is a summary of data for related compounds and is intended for illustrative purposes.

Proposed Experimental Protocols

For the investigation of a novel compound like this compound, a systematic approach to evaluating its bioactivity is required. Below are generalized protocols for key pharmacological assays.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Objective: To determine the effect of this compound on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Methodology:

-

Culture RAW 264.7 cells in a 96-well plate until they reach 80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-only control.

-

Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.

-

Anticancer Activity: MTT Cell Proliferation Assay

-

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HepG2 - liver cancer).

-

Methodology:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

-

Visualizations: Workflows and Signaling Pathways

General Workflow for Natural Product Investigation

Caption: A generalized workflow for the discovery of bioactive natural products.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical classification of this compound as a coumarin from the Murraya genus strongly suggests its potential as a bioactive molecule, particularly in the areas of anti-inflammatory and anticancer research. The protocols and hypothetical pathways outlined in this guide provide a framework for the systematic investigation required to elucidate its specific pharmacological profile. Future research should prioritize the isolation or synthesis of this compound, followed by comprehensive in vitro screening to identify its primary biological targets. Subsequent mechanistic and in vivo studies will be crucial to validate its therapeutic potential.

Isomurralonginol Acetate: A Novel Coumarin Derivative with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isomurralonginol acetate, a naturally occurring coumarin derivative isolated from the plant Murraya exotica, is emerging as a compound of significant interest in the fields of pharmacology and drug discovery. Coumarins, a well-established class of benzopyrones, are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, and putative biological activities, with a focus on its potential as a novel therapeutic agent. Detailed experimental protocols and analyses of its potential mechanisms of action are presented to facilitate further research and development.

Introduction

Coumarins are a large family of phenolic substances found in many plants, and they form the basis of numerous synthetic compounds with a wide range of biological activities. This compound, with the chemical formula C17H18O5, is a specific coumarin that has been identified in Murraya exotica, a plant traditionally used in some cultures for medicinal purposes.[1] Its structure, characterized by a coumarin core with an acetylated isoprenoid side chain, suggests the potential for unique biological interactions and therapeutic applications. This guide will delve into the known information about this compound and provide a framework for its further scientific exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 139115-59-6 | [1] |

| Molecular Formula | C17H18O5 | [1] |

| Molecular Weight | 302.32 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform. |

Experimental Protocols

Isolation of this compound from Murraya exotica

The following protocol outlines a general method for the isolation of coumarins from Murraya exotica, which can be adapted for the specific isolation of this compound.

Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material Preparation: The leaves and stems of Murraya exotica are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The coumarin-containing fractions are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow:

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Detailed Steps:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: After a pre-treatment period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce NO production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a short incubation period, the absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

Experimental Workflow:

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

Formazan Formation: The plates are incubated for 3-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Biological Activities and Potential Mechanisms of Action

While specific studies on the biological activities of this compound are limited, the known functions of coumarins and acetate-containing compounds provide a strong basis for hypothesizing its therapeutic potential.

Anti-Inflammatory Activity

Coumarin derivatives are well-documented for their anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound may involve the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-Inflammatory Signaling Pathway:

References

A Comprehensive Technical Guide to the Preliminary Biological Screening of Isomurralonginol Acetate and Related Coumarins

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Isomurralonginol acetate is limited in publicly accessible literature. This guide provides a representative framework for its preliminary biological screening based on established activities of structurally related coumarins and other phytochemicals isolated from its natural source, Clausena excavata, and related species of the Rutaceae family.[1][2] The presented data and protocols are illustrative and intended to serve as a template for experimental design.

This compound is a coumarin compound isolated from plants of the Rutaceae family, such as those from the Murraya and Clausena genera.[3] Phytochemicals from these plants, particularly Clausena excavata, have demonstrated a wide array of promising biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][4][5][6] This guide outlines a series of preliminary biological screening assays that could be employed to elucidate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data from biological screening of compounds structurally related to this compound, isolated from Clausena excavata and Murraya species. This data is intended for comparative purposes to guide the interpretation of screening results for this compound.

| Compound/Extract | Assay Type | Target | Result (IC₅₀/MIC) | Reference |

| Mahanine | Cytotoxicity | P388 cell line | ≤5.0 µg/mL | [7] |

| Mahanimbine | Cytotoxicity | MCF-7 cell line | ≤5.0 µg/mL | [7] |

| Murrayanine Derivative | Antioxidant | DPPH radical scavenging | 7.79 µM | [8] |

| Clausenidin | Anti-HIV-1 | HIV-1 replication | 5.3 µM | [4] |

| C. excavata EA Extract | Cytotoxicity | HaCaT cells | >200 µg/mL | [5] |

| C. excavata CH Extract | Cytotoxicity | HaCaT cells | >200 µg/mL | [5] |

| Mahanine | Antimicrobial | Staphylococcus aureus | 25.0–175.0 µg/mL (MIC) | [7] |

| Mahanimbicine | Antimicrobial | Pseudomonas aeruginosa | 25.0–175.0 µg/mL (MIC) | [7] |

Experimental Protocols

This protocol details the determination of the cytotoxic effects of a test compound against a panel of human cancer cell lines.

a. Cell Culture and Plating:

-

Human cancer cell lines (e.g., MCF-7, HeLa, P388) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cells are harvested using trypsin-EDTA and seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

b. Compound Treatment:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compound at various concentrations. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

c. Incubation and Assay:

-

The plates are incubated for 48-72 hours.

-

Following incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against pathogenic bacteria.

a. Preparation of Bacterial Inoculum:

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are cultured overnight in Mueller-Hinton Broth (MHB).

-

The bacterial suspension is diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

b. Assay Procedure:

-

The test compound is serially diluted in MHB in a 96-well plate.

-

An equal volume of the standardized bacterial inoculum is added to each well.

-

Positive control wells (bacteria without the compound) and negative control wells (broth only) are included.

-

The plates are incubated at 37°C for 18-24 hours.

c. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Caption: Workflow of the MTT assay for determining cytotoxicity.

Many carbazole alkaloids, also found in Murraya species, induce apoptosis in cancer cells through the mitochondrial-dependent (intrinsic) pathway.[9] This is a plausible mechanism of action to investigate for cytotoxic coumarins like this compound.

Caption: Hypothetical mitochondrial-dependent apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Clausena excavata Burm. f. (Rutaceae) leaf extract on wound healing and antioxidant activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. benchchem.com [benchchem.com]

In Silico Prediction of Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of modern biomedical research. Natural products, with their vast structural diversity, represent a significant reservoir of potential drug candidates. Isomurralonginol acetate, a lesser-studied natural compound, exemplifies the type of molecule whose therapeutic potential can be initially explored through cost-effective and rapid computational methods. While comprehensive experimental data on this compound is not yet publicly available, this technical guide outlines the standard in silico workflow used to predict the bioactivity of such compounds. This document serves as a reference for researchers, scientists, and drug development professionals on the core methodologies employed in computational drug discovery, from initial molecular docking simulations to the prediction of pharmacokinetic properties and potential biological pathway modulation.

The following sections will provide an in-depth overview of the key computational techniques, including detailed experimental protocols and data presentation standards, that would be applied to a molecule like this compound to forecast its biological activities and drug-like potential.

The In Silico Bioactivity Prediction Workflow

The computational prediction of a molecule's bioactivity follows a structured, multi-step process.[1][2][3] This workflow is designed to systematically screen and characterize a compound's potential interactions with biological targets and its likely behavior within a biological system. The primary stages include target identification, molecular docking to predict binding affinity, and assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to evaluate its drug-likeness.[4]

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein).[5] This method is fundamental in structure-based drug design, providing insights into binding affinity, interaction types, and the specific amino acid residues involved in the interaction.[4]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol describes a typical molecular docking procedure using the widely adopted software AutoDock Vina and the visualization tool UCSF Chimera.[6]

-

Preparation of the Receptor (Protein):

-

Obtain Protein Structure: Download the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB). For this example, let's assume we are targeting a specific kinase (e.g., PDB ID: 1C8K).[6]

-

Clean the Structure: Load the PDB file into UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[7]

-

Add Hydrogens and Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is crucial for accurate electrostatic interaction calculations.

-

Save the Prepared Receptor: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

-

-

Preparation of the Ligand (this compound):

-

Obtain Ligand Structure: The 2D structure of this compound can be drawn using software like ChemDraw or obtained from a database like PubChem.

-

Convert to 3D: Convert the 2D structure into a 3D conformation. This can be done using the "Build Structure" feature in Chimera or other chemistry software.

-

Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a low-energy, stable conformation.

-

Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format. This process will define rotatable bonds and assign necessary atomic properties.

-

-

Grid Box Generation:

-

Define the Binding Site: The docking process needs a defined search space on the receptor, known as the grid box. This box should encompass the known or predicted active site of the protein.[7]

-

Set Grid Parameters: In AutoDock Tools or Chimera, define the center coordinates (x, y, z) and the dimensions (size_x, size_y, size_z) of the grid box.[5] The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

-

-

Running the Docking Simulation:

-

Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.

-

Execute Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt.[5]

-

-

Analysis of Results:

-

Binding Affinity: The primary output is the binding affinity, reported in kcal/mol.[5] More negative values indicate stronger, more favorable binding. Vina will provide a ranked list of the best binding poses.

-

Visualization: Load the receptor and the docked ligand poses (from the output PDBQT file) into a visualization software like PyMOL or Chimera.

-

Interaction Analysis: Analyze the interactions between the ligand and the protein's active site residues. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

-

Data Presentation: Molecular Docking Results

Quantitative results from molecular docking studies are typically summarized in a table for clear comparison.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Kinase X | This compound | -8.5 | LYS72, ASP184 | LEU25, VAL33, ILE165 |

| Protease Y | This compound | -7.2 | GLN189, SER195 | TRP215, TYR99 |

| Receptor Z | This compound | -9.1 | ARG120, GLU85 | PHE104, LEU121 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties.[4] In silico ADMET prediction is a critical step to filter out compounds that are likely to fail in later stages of drug development due to poor absorption, undesirable distribution, rapid metabolism, inefficient excretion, or high toxicity.[8]

Experimental Protocol: Using an ADMET Prediction Web Server

Numerous web-based tools, such as SwissADME, ADMETlab 3.0, and ADMETboost, allow for rapid prediction of ADMET properties.[9][10]

-

Access the Web Server: Navigate to a publicly available ADMET prediction server (e.g., ADMETboost).[9]

-

Input the Molecule: Provide the structure of this compound. This is typically done by pasting the SMILES (Simplified Molecular Input Line Entry System) string or by drawing the molecule using the server's interface.

-

Run the Prediction: Initiate the calculation. The server will compute a wide range of physicochemical and pharmacokinetic properties based on its pre-built machine learning models.[8][9]

-

Collect and Analyze Data: The server will return a comprehensive report, often organized into categories like Absorption, Distribution, Metabolism, Excretion, and Toxicity. Analyze these values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Data Presentation: Predicted ADMET Properties

The extensive data generated from ADMET prediction should be organized into a structured table.

| Parameter | Category | Predicted Value | Significance |

| Molecular Weight | Physicochemical | < 500 g/mol | Drug-likeness (Lipinski's Rule) |

| LogP | Physicochemical | < 5 | Lipophilicity (Lipinski's Rule) |

| H-bond Donors | Physicochemical | < 5 | Drug-likeness (Lipinski's Rule) |

| H-bond Acceptors | Physicochemical | < 10 | Drug-likeness (Lipinski's Rule) |

| Caco-2 Permeability | Absorption | High | Intestinal absorption potential |

| Human Intestinal Absorption | Absorption | > 80% | Oral bioavailability potential |

| Blood-Brain Barrier (BBB) Permeant | Distribution | No | CNS side effects potential |

| Plasma Protein Binding | Distribution | > 90% | Affects free drug concentration |

| CYP2D6 Inhibitor | Metabolism | No | Drug-drug interaction risk |

| CYP3A4 Inhibitor | Metabolism | Yes | Drug-drug interaction risk |

| Half-life (t1/2) | Excretion | > 2 hours | Dosing frequency |

| AMES Mutagenicity | Toxicity | Non-mutagen | Genotoxicity potential |

| hERG Inhibition | Toxicity | Low risk | Cardiotoxicity potential |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[11] If a dataset of similar molecules with known activities is available, a QSAR model can be built to predict the activity of new compounds like this compound.

Methodology: Key Steps in QSAR Model Development

-

Data Set Preparation: Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) against a specific target.[12]

-

Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.[13]

-

Variable Selection: Select the most relevant descriptors that have the strongest correlation with the biological activity. This step is crucial to avoid overfitting the model.[12]

-

Model Building: Use statistical or machine learning methods (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machines) to create a mathematical equation that links the selected descriptors to the biological activity.[13][14]

-

Model Validation: Rigorously validate the model's predictive power using both internal (cross-validation) and external test sets of compounds that were not used in the model's creation.[11]

Signaling Pathway Analysis

The results from molecular docking can suggest that a compound binds to a specific protein. This information can be used to hypothesize the compound's effect on cellular signaling pathways in which that protein is involved.

Visualization: Hypothetical Signaling Pathway Modulation

If molecular docking predicts that this compound inhibits a key protein like a MAP Kinase (e.g., MEK1), we can visualize its potential downstream effects using a signaling pathway diagram.

This diagram illustrates that by inhibiting MEK1, this compound could potentially block the downstream signaling cascade, leading to a decrease in cell proliferation. This provides a testable hypothesis for subsequent experimental validation.

Conclusion

In silico prediction methodologies provide a powerful, efficient, and cost-effective strategy for the initial assessment of the bioactivity of novel or understudied compounds like this compound. Through a systematic workflow involving molecular docking, ADMET profiling, and pathway analysis, researchers can generate robust hypotheses about a molecule's therapeutic potential, mechanism of action, and drug-likeness. While computational predictions are not a substitute for experimental validation, they are an indispensable tool in modern drug discovery, enabling the prioritization of compounds for synthesis and biological testing, thereby accelerating the journey from chemical structure to clinical candidate.

References

- 1. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. vNN-ADMET [vnnadmet.bhsai.org]

- 9. ADMETboost: A Web Server for Accurate ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 12. neovarsity.org [neovarsity.org]

- 13. optibrium.com [optibrium.com]

- 14. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

A Technical Guide to the Solubility of Isomurralonginol Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for isomurralonginol acetate, a natural product isolated from the plant genus Murraya. Given the limited publicly available quantitative data for this specific compound, this document also presents solubility data for the structurally related parent compound, coumarin, to provide a foundational understanding. Furthermore, detailed experimental protocols for solubility determination are outlined to empower researchers in their own laboratory settings.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Solubility | Source |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration.

Comparative Solubility Data: Coumarin

To provide a more quantitative perspective, this section presents solubility data for coumarin, the core chemical scaffold of this compound. Coumarins are noted to be variably soluble in most organic solvents and are generally freely soluble in ethanol and chloroform[2]. The data in the following table was determined experimentally at various temperatures using static analytical or gravimetric methods[2][3]. Understanding the solubility of coumarin can offer valuable insights into the expected behavior of its derivatives.

Table 2: Quantitative Solubility of Coumarin in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction) |

| Methanol | 25 | 0.131 |

| Ethanol | 25 | 0.108 |

| 1-Propanol | 25 | 0.094 |

| 2-Propanol | 25 | 0.081 |

| 1-Butanol | 25 | 0.085 |

| 1-Pentanol | 25 | 0.079 |

| 1-Octanol | 25 | 0.065 |

| N,N-Dimethylformamide (DMF) | 25 | 0.432 |

| Acetonitrile (ACN) | 25 | 0.189 |

| Dimethyl Sulfoxide (DMSO) | 25 | 0.356 |

Data compiled from multiple sources. The solubility is presented as a mole fraction for consistency.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (or compound of interest)

-

Selected organic solvents (e.g., ethanol, DMSO, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared to accurately determine the concentration.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

As no specific signaling pathways involving this compound have been documented in the reviewed literature, a diagram illustrating its biological mechanism of action cannot be provided at this time. The focus of this guide remains on the physicochemical property of solubility.

References

An In-Depth Technical Guide to the Laboratory Stability of Isomurralonginol Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for assessing the stability of Isomurralonginol acetate based on established principles of pharmaceutical stability testing. As of the time of writing, specific public-domain data on the forced degradation of this compound is limited. Therefore, the quantitative data presented herein is illustrative and intended to exemplify the results of the described experimental protocols.

Introduction

This compound is a coumarin derivative that has been isolated from plant sources. As with any compound intended for further research or development, a thorough understanding of its stability under various laboratory conditions is paramount. This guide outlines the recommended storage conditions, potential degradation pathways, and a systematic approach to evaluating the stability of this compound through forced degradation studies. The methodologies and data presentation are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.

Recommended Storage and Handling

Proper storage is critical to maintaining the integrity of this compound. Based on information for similar chemical compounds, the following storage conditions are recommended:

-

Solid (Powder): For long-term storage, the solid powder should be kept at -20°C for a shelf life of up to three years.[1]

-

In Solvent: Stock solutions of this compound should be stored at -80°C for a maximum of one year.[1]

-

Shipping: The compound should be shipped on blue ice to maintain a cold chain.[1]

For routine laboratory use, it is advisable to prepare fresh solutions. The compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. These studies expose the drug substance to conditions more severe than accelerated stability testing.

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected outcomes from the experimental protocols detailed in Section 4. The primary analytical technique is assumed to be a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

| Stress Condition | Parameters | Time | Assay (% Remaining) | Major Degradants (% Peak Area) | Observations |

| Hydrolytic | 0.1 M HCl | 24 h | 78.5% | DP-H1 (15.2%), DP-H2 (4.8%) | Significant degradation |

| 0.1 M NaOH | 8 h | 65.2% | DP-B1 (28.9%), DP-B2 (3.5%) | Rapid degradation | |

| Purified Water | 72 h | 98.1% | DP-H1 (1.1%) | Minor degradation | |

| Oxidative | 3% H₂O₂ | 24 h | 89.3% | DP-O1 (7.9%), DP-O2 (1.5%) | Moderate degradation |

| Photolytic | UV/Vis Light | 7 days | 95.6% | DP-P1 (3.2%) | Minor degradation |

| Thermal | 80°C (Solid) | 7 days | 99.2% | - | Negligible degradation |

| 80°C (Solution) | 48 h | 92.8% | DP-T1 (5.7%) | Minor to moderate degradation |

DP = Degradation Product; H = Hydrolytic; B = Basic; O = Oxidative; P = Photolytic; T = Thermal.

Experimental Protocols

The following are detailed methodologies for conducting the forced degradation studies summarized above.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.

-

Controls: For each stress condition, a control sample (placebo) containing the stressor and the dissolution solvent without the active pharmaceutical ingredient (API) should be prepared and subjected to the same conditions. A non-stressed sample of the API in the same solvent should also be analyzed as a baseline (t=0).

-

Acidic Conditions:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

-

-

Basic Conditions:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Maintain the solution at room temperature (25°C) and analyze at shorter time intervals (e.g., 0.5, 2, 8 hours) due to expected rapid degradation.

-

Withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Neutral Conditions:

-

Mix 1 mL of the stock solution with 9 mL of purified water.

-

Incubate at 60°C for 72 hours.

-

Withdraw aliquots at 24, 48, and 72 hours and dilute with the mobile phase for analysis.

-

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature (25°C) for 24 hours, protected from light.

-

Withdraw aliquots at specified time points, quench any remaining H₂O₂ with a small amount of sodium bisulfite if necessary (ensure this does not interfere with chromatography), and dilute with the mobile phase for analysis.

-

Expose a thin layer of solid this compound powder and a solution of the compound (100 µg/mL in a quartz cuvette) to a light source that provides both UV and visible light.

-

The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample.

-

After the exposure period, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.

-

Solid State:

-

Place the solid compound in a hot air oven at 80°C for 7 days.

-

At the end of the study, allow the sample to cool, then prepare a solution at the target concentration for analysis.

-

-

Solution State:

-

Prepare a solution of this compound (100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Incubate the solution in a sealed vial at 80°C for 48 hours.

-

Withdraw aliquots at specified time points, cool to room temperature, and analyze by HPLC.

-

A validated stability-indicating HPLC method is crucial for these studies. A typical method would involve:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength that provides maximum absorbance for this compound and its degradation products (determined by a photodiode array detector).

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all significant degradation products.

Visualizations

Caption: Workflow for forced degradation stability testing.

Caption: Potential degradation pathways for this compound.

Conclusion

This guide provides a comprehensive framework for evaluating the stability of this compound under laboratory conditions. The outlined forced degradation studies are critical for understanding the compound's intrinsic stability, identifying potential degradation products, and developing a robust, stability-indicating analytical method. While the quantitative data presented is illustrative, the experimental protocols provide a solid foundation for researchers to generate specific and reliable stability data for this compound, thereby supporting its future development and application.

References

Isomurralonginol Acetate in Plant Species: A Technical Guide to Its Natural Abundance, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance, isolation, and proposed biosynthesis of Isomurralonginol acetate, a coumarin found in plant species. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound is a known natural product that has been identified in the plant kingdom, specifically within the Rutaceae family. The primary plant source reported for this compound is Murraya exotica, a species recognized for its rich diversity of coumarins.

While the presence of this compound in Murraya exotica is established, detailed quantitative data on its abundance is scarce in the currently available scientific literature. Most studies have focused on the isolation and structural elucidation of a variety of coumarins from this plant, with less emphasis on the precise quantification of each constituent.

To provide a context for the potential yield of this compound, the following table summarizes the reported yields for several other coumarins isolated from the leaves of Murraya exotica. It is important to note that the yield of any natural product can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed.

Table 1: Reported Yields of Various Coumarins from the Leaves of Murraya exotica

| Compound Name | Amount Isolated (mg) | Starting Plant Material (kg) | Approximate Yield (% w/w) | Reference |

| Murrangatin palmitate | 17.9 | Not Specified | Data Not Available | [1] |

| Chloticol | 8.0 | Not Specified | Data Not Available | [1] |

| Meranzin | 3.8 | Not Specified | Data Not Available | [1] |

| Murracarpin | 3.4 | Not Specified | Data Not Available | [1] |

Note: The specific yield for this compound from a defined amount of plant material was not explicitly stated in the reviewed literature. The data presented here for other coumarins is for contextual reference.

Experimental Protocols

The isolation and identification of this compound from plant sources involve a series of standard phytochemistry laboratory techniques. The following sections detail a generalized experimental protocol based on methodologies reported for the isolation of coumarins from Murraya species.

Plant Material Collection and Preparation

Fresh leaves of Murraya exotica are collected and thoroughly washed to remove any extraneous matter. The leaves are then air-dried in the shade for several days until they are brittle. The dried leaves are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

-

Solvent Selection: Acetone is a commonly used solvent for the extraction of coumarins from Murraya species[1]. Other solvents of varying polarities, such as methanol, ethanol, or chloroform, can also be employed.

-

Extraction Technique: Maceration or Soxhlet extraction are standard methods. For maceration, the powdered plant material is soaked in the chosen solvent for an extended period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times with fresh solvent to ensure exhaustive extraction. The resulting extracts are then combined.

-

Concentration: The combined solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of compounds, is subjected to chromatographic techniques to isolate individual coumarins, including this compound.

-

Column Chromatography: The crude extract is typically first fractionated using open column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is used to separate the compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small percentage of an acid like formic acid to improve peak shape[2].

Structure Elucidation and Identification

The purified this compound is identified and its structure confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the coumarin.

The obtained spectroscopic data is then compared with previously reported data for this compound to confirm its identity[3].

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of this compound from Murraya exotica.

References

An In-Depth Technical Guide to Isomurralonginol Acetate and its Relation to Other Furanocoumarins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomurralonginol acetate, a naturally occurring furanocoumarin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, and its relationship to other structurally similar furanocoumarins. This document details available data on its biological activities, outlines experimental protocols for its isolation and potential synthesis, and explores the signaling pathways implicated in the action of related furanocoumarins.

Introduction to this compound

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is characterized by a furan ring fused with a coumarin. This compound is an acetylated derivative of isomurralonginol.

Chemical Structure and Properties

-

Chemical Name: 8-[1-[(Acetyloxy)methyl]-2-methyl-2-propenyl]-7-methoxycoumarin

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 447.8 ± 45.0 °C (Predicted) | [1][2][3] |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [1][2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2][3] |

Natural Occurrence

This compound is a natural product found in plants of the Murraya genus, which belongs to the Rutaceae family. It has been successfully isolated from the leaves of Murraya exotica[1][2][3]. The Murraya genus is a rich source of coumarins, with over 121 different coumarins identified from various species[4].

Relationship to Other Furanocoumarins

This compound belongs to the broad family of furanocoumarins. Its structure is closely related to other coumarins found in Murraya species, such as murralongin, murrayanone, and its direct precursor, isomurralonginol.

Structural Analogs in Murraya Species

The genus Murraya is a prolific source of diverse coumarins. Several compounds structurally related to this compound have been isolated from various parts of these plants. These compounds often differ in the nature of the substituent at the C-8 position of the coumarin core and the oxygenation pattern of the aromatic ring.

Table 2: Related Furanocoumarins from Murraya Species

| Compound | Plant Source | Reported Biological Activity |

| Murralongin | Murraya omphalocarpa | Antiplatelet aggregation[4] |

| Murrayanone | Murraya omphalocarpa | - |

| Omphalocarpinol | Murraya omphalocarpa | Significant antiplatelet aggregation activity[4] |

| Murralonginol | Micromelum minutum | Cytotoxicity against cholangiocarcinoma cell line (KKU-100) with an IC50 of 10.0 µg/mL[5] |

| Mexoticin | Murraya exotica | - |

| Murrangatin | Murraya exotica | - |

The structural variations among these furanocoumarins, particularly in the side chain at position 8, are believed to contribute to their differing biological activities.

Biological Activities and Potential Therapeutic Applications

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, the broader class of furanocoumarins and extracts from Murraya exotica have demonstrated a range of biological effects, suggesting potential therapeutic applications.

Anti-inflammatory Activity

Coumarin derivatives isolated from the leaves and twigs of Murraya exotica have been shown to possess anti-inflammatory properties. Several of these compounds exhibited moderate inhibitory effects on lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. The inhibition of NO production is a key indicator of anti-inflammatory activity, as NO is a significant pro-inflammatory mediator. This activity is often mediated through the inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

The precursor to this compound, murralonginol, has demonstrated cytotoxic activity against the cholangiocarcinoma cell line KKU-100 with an IC50 value of 10.0 µg/mL[5]. This suggests that this compound may also possess cytotoxic properties against certain cancer cell lines. Extracts from Murraya exotica have also shown promise in cancer metastasis chemoprevention by inhibiting cell migration and adhesion.

Experimental Protocols

Isolation of this compound from Murraya exotica

The following is a generalized protocol for the isolation of coumarins from Murraya exotica, which can be adapted for the specific isolation of this compound.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material and Extraction: Air-dried and powdered leaves of Murraya exotica are extracted with a suitable solvent such as acetone or ethanol at room temperature for an extended period.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction typically contains the coumarins.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a mixture of methanol and water, to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of this compound

A plausible synthetic route to this compound would involve the synthesis of the precursor, isomurralonginol, followed by acetylation. The synthesis of prenylcoumarins can be challenging. A potential, though not specifically reported for this compound, synthetic approach is outlined below.

Plausible Synthetic Pathway for this compound

Caption: A potential synthetic route to this compound.

Detailed Methodology (Hypothetical):

-

Synthesis of 7-methoxy-8-prenylcoumarin: This starting material can be synthesized through various methods, such as the Perkin or Pechmann condensation, followed by prenylation of the corresponding hydroxycoumarin.

-

Epoxidation: The double bond of the prenyl side chain of 7-methoxy-8-prenylcoumarin is selectively epoxidized using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

-

Epoxide Ring Opening: The resulting epoxide is then treated with a suitable reagent to induce ring-opening and rearrangement to form isomurralonginol. This step is often complex and may require specific reaction conditions to achieve the desired stereochemistry.

-